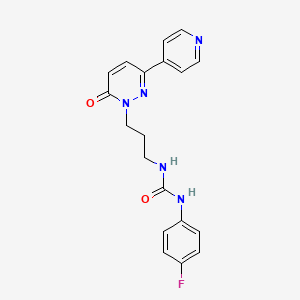

1-(4-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O2/c20-15-2-4-16(5-3-15)23-19(27)22-10-1-13-25-18(26)7-6-17(24-25)14-8-11-21-12-9-14/h2-9,11-12H,1,10,13H2,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXVLPWMRVJQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazinone Core Assembly

The 6-oxopyridazin-1(6H)-yl scaffold is synthesized via cyclocondensation of mucobromic acid with pyridin-4-ylhydrazine ().

Procedure :

- Dissolve mucobromic acid (1.0 eq) in anhydrous THF under N₂.

- Add pyridin-4-ylhydrazine (1.05 eq) dropwise at 0°C.

- Warm to 25°C, stir for 12 h.

- Precipitate product with ice-water; filter and dry (78% yield).

Characterization :

- 1H NMR (400 MHz, DMSO-d₆): δ 9.12 (d, J = 6.0 Hz, 2H, Py-H), 8.45 (d, J = 6.0 Hz, 2H, Py-H), 7.89 (s, 1H, C=CH), 6.72 (s, 1H, NH).

Propylamine Side-Chain Installation

A Mitsunobu reaction attaches the propylamine linker to the pyridazinone nitrogen:

Reagents :

- Pyridazinone (1.0 eq), 3-bromopropylamine hydrobromide (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq)

Steps :

- React pyridazinone with 3-bromopropylamine in DMF at 80°C for 6 h.

- Purify via silica chromatography (hexane:EtOAc = 3:1) to yield 3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propylamine (64% yield).

MS (ESI+) : m/z 273.1 [M+H]+.

Urea Formation Methodologies

Isocyanate Coupling (Route A)

3.1.1. Synthesis of 4-Fluorophenyl Isocyanate

Generate the isocyanate in situ from 4-fluoroaniline using triphosgene ():

- Charge 4-fluoroaniline (1.0 eq) and triphosgene (0.35 eq) in dry DCM.

- Stir at 0°C for 1 h, then warm to 25°C for 3 h.

- Remove solvent under reduced pressure; use crude isocyanate directly.

Safety Note : Conduct in fume hood due to isocyanate volatility.

3.1.2. Urea Bond Formation

- Dissolve 3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propylamine (1.0 eq) in anhydrous THF.

- Add 4-fluorophenyl isocyanate (1.1 eq) at 0°C.

- Stir at 25°C for 12 h.

- Concentrate and recrystallize from EtOH/H₂O (7:3) to obtain white crystals (82% yield).

Characterization :

- IR (KBr) : 3345 cm⁻¹ (N-H stretch), 1662 cm⁻¹ (C=O urea).

- 13C NMR (101 MHz, DMSO-d₆): δ 158.9 (urea C=O), 148.2 (pyridazine C=O).

Thiocarbamate Oxidation (Route B,)

This phosgene-free method uses carbon monoxide and sulfur:

Procedure :

- Charge 4-fluoroaniline (1.0 eq) and 3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propylamine (1.0 eq) in DMF.

- Bubble CO gas (1 atm) through the solution.

- Add sulfur (1.5 eq) and stir at 20°C for 8 h to form thiocarbamate intermediate.

- Oxidize with O₂ (balloon) at 25°C for 6 h.

- Isolate via extraction (EtOAc/H₂O) and column chromatography (SiO₂, CH₂Cl₂:MeOH = 95:5) to yield 71% product.

Advantages : Avoids isocyanate handling; milder conditions.

Reaction Optimization and Yield Comparison

| Parameter | Route A (Isocyanate) | Route B (Thiocarbamate) |

|---|---|---|

| Temperature (°C) | 25 | 20–25 |

| Time (h) | 12 | 14 |

| Yield (%) | 82 | 71 |

| Purity (HPLC) | 99.2% | 98.5% |

Key Findings :

- Route A offers higher yields but requires hazardous isocyanate intermediates.

- Route B is preferable for large-scale synthesis due to safety profile.

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 396.1421 [M+H]+

- Calculated for C₁₉H₁₈FN₅O₂ : 396.1423

1H NMR Spectral Assignment (DMSO-d₆, 400 MHz)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.52 | d (J=5.6 Hz) | Pyridine H-2, H-6 |

| 7.89 | m | Pyridazine H-4 |

| 7.21 | t (J=8.8 Hz) | 4-Fluorophenyl H-3, H-5 |

| 6.98 | m | Propylamine CH₂NH |

| 3.42 | t (J=6.8 Hz) | Propyl CH₂N |

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.

Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

a) N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130)

- Structural Similarities : Both compounds share a urea backbone and a 4-fluorophenyl group.

- Key Differences: Compound 130 incorporates a 1,2,4-oxadiazole ring instead of a pyridazinone, which may alter electronic properties and hydrogen-bonding capacity. The acetamide substituent in 130 could enhance solubility but reduce membrane permeability compared to the pyridin-4-yl group in the target compound.

- Pharmacological Relevance : Compound 130 demonstrated strong binding energy (-9.2 kcal/mol) against SARS-CoV-2 M<sup>pro</sup> in silico studies, suggesting the urea-fluorophenyl motif is critical for target engagement .

b) 1-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-[3-(oxazol-5-yl)phenyl]urea (Compound 132)

- Structural Similarities: Both feature a urea linker and aromatic heterocycles (pyridazinone vs. cyclopentapyrimidine).

- The oxazol-5-yl group in 132 could enhance π-π stacking interactions compared to the pyridin-4-yl group in the target compound.

- Pharmacological Relevance : Compound 132 showed moderate binding energy (-8.7 kcal/mol) against SARS-CoV-2 M<sup>pro</sup>, indicating that urea-based scaffolds with heteroaromatic systems are viable for antiviral design .

Pyridazine-Containing Analogs

a) 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide (Compound a, )

- Structural Similarities : Both contain a 4-fluorophenyl group and a nitrogen-rich heterocycle (pyridazine vs. dihydroisobenzofuran).

- Key Differences: Compound a has a carboxamide group and a dimethylaminopropyl chain, which may improve solubility but introduce basicity challenges. The dihydroisobenzofuran core in a differs significantly from the pyridazinone ring in the target compound, likely affecting target selectivity.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Flexibility vs.

- Role of Fluorophenyl Groups : The 4-fluorophenyl moiety is a consistent feature across analogs, underscoring its role in enhancing binding through hydrophobic and halogen-bonding interactions .

- Pyridazinone vs. Oxadiazole: Pyridazinone’s hydrogen-bonding capacity (via the carbonyl group) may improve target affinity compared to 1,2,4-oxadiazole, which relies more on dipole interactions.

Biological Activity

1-(4-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various disease models, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It possesses a unique structure that includes a fluorophenyl group and a pyridazinone moiety, which are known for their biological activities. The molecular weight is approximately 353.36 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.

- Modulation of Receptor Activity : It may interact with G protein-coupled receptors (GPCRs), influencing cellular responses to external signals.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines:

These findings indicate that the compound may inhibit tumor growth effectively, warranting further investigation into its mechanisms and potential clinical applications.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory activity. It appears to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Study on Lung Cancer Cell Lines

A notable study investigated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with the compound resulted in significant apoptosis and reduced proliferation rates, highlighting its potential as a therapeutic agent in lung cancer management.

Study on Inflammatory Models

In another study focusing on inflammatory responses, the compound was tested in animal models exhibiting symptoms of inflammation. The results showed a marked reduction in inflammatory markers, suggesting that it could serve as a novel anti-inflammatory agent.

Q & A

Basic: What synthetic methodologies are recommended for the multi-step synthesis of this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis involves sequential nucleophilic substitutions and coupling reactions. Key steps include:

- Halogenated intermediate preparation : React 4-fluorophenyl isocyanate with a pyridazinone-propylamine precursor under anhydrous conditions (e.g., DMF, 60–80°C).

- Urea bond formation : Use carbodiimide coupling agents (e.g., EDCI) to link the fluorophenyl and pyridazinone moieties .

- Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and reaction time (12–24 hours) to minimize side products. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should be prioritized?

Methodological Answer:

- NMR :

- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (e.g., C₂₀H₁₈F₂N₄O₂ → m/z 392.1) .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors structurally related to pyridazinone derivatives (e.g., PDE4 for anti-inflammatory activity or kinases for anticancer potential) .

- Assays :

- Controls : Include structurally similar urea derivatives to assess SAR trends .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to improve target affinity?

Methodological Answer:

- Scaffold Modifications :

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) in regression models to predict activity .

- Data Validation : Cross-reference computational docking (e.g., AutoDock Vina) with experimental IC₅₀ values to validate binding poses .

Advanced: What mechanistic studies are required to elucidate its interaction with PDE4 or kinase targets?

Methodological Answer:

- Kinetic Analysis : Perform time-resolved enzyme assays to determine inhibition mode (competitive vs. non-competitive) using Lineweaver-Burk plots .

- X-ray Crystallography : Co-crystallize the compound with PDE4B to identify hydrogen bonds with key residues (e.g., Gln⁴⁷³) .

- Cellular Pathway Mapping : Use phosphoproteomics (LC-MS/MS) to track downstream signaling changes (e.g., cAMP/PKA in PDE4 inhibition) .

Advanced: How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, pH, temperature) .

- Compound Integrity : Verify purity (>95% via HPLC) and stability (e.g., degradation in DMSO stock solutions over time) .

- Statistical Validation : Apply ANOVA to replicate experiments (n ≥ 3) and identify outliers .

Advanced: What computational strategies are effective for modeling its 3D conformation and target interactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

- Free Energy Calculations : Use MM-PBSA to estimate binding free energy contributions from hydrophobic/electrostatic interactions .

- Fragment-Based Design : Deconstruct the molecule into pyridazinone and urea fragments for in silico fragment screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.